molecular formula C15H13N5O2 B12685112 Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 1,6-dimethyl-3-((Z)-2-phenylethenyl)- CAS No. 32502-17-3

Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 1,6-dimethyl-3-((Z)-2-phenylethenyl)-

Cat. No.: B12685112
CAS No.: 32502-17-3
M. Wt: 295.30 g/mol
InChI Key: DKCTYPSLDALVIU-HJWRWDBZSA-N
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Description

Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 1,6-dimethyl-3-((Z)-2-phenylethenyl)- is a complex organic compound with a unique structure that combines elements of pyrimidine and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 1,6-dimethyl-3-((Z)-2-phenylethenyl)- typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and triazine precursors, followed by their condensation under controlled conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.

Chemical Reactions Analysis

Types of Reactions

Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 1,6-dimethyl-3-((Z)-2-phenylethenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 1,6-dimethyl-3-((Z)-2-phenylethenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 1,6-dimethyl-3-((Z)-2-phenylethenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione: A related compound with a similar core structure but lacking the phenylethenyl group.

    1,6-Dimethyl-3-((Z)-2-phenylethenyl)-triazine: Another similar compound with variations in the triazine ring.

Uniqueness

Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 1,6-dimethyl-3-((Z)-2-phenylethenyl)- is unique due to its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

32502-17-3

Molecular Formula

C15H13N5O2

Molecular Weight

295.30 g/mol

IUPAC Name

1,6-dimethyl-3-[(Z)-2-phenylethenyl]pyrimido[5,4-e][1,2,4]triazine-5,7-dione

InChI

InChI=1S/C15H13N5O2/c1-19-14(21)12-13(17-15(19)22)20(2)18-11(16-12)9-8-10-6-4-3-5-7-10/h3-9H,1-2H3/b9-8-

InChI Key

DKCTYPSLDALVIU-HJWRWDBZSA-N

Isomeric SMILES

CN1C2=NC(=O)N(C(=O)C2=NC(=N1)/C=C\C3=CC=CC=C3)C

Canonical SMILES

CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C=CC3=CC=CC=C3)C

Origin of Product

United States

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